molecular formula C15H17N3O3 B5706152 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5706152
M. Wt: 287.31 g/mol
InChI Key: YAMGADGRYZOEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind with copper ions, making it a promising candidate for the detection of copper in biological samples.
Another area of research is the use of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole as a photosensitizer in photodynamic therapy. The compound has been shown to exhibit strong phototoxicity towards cancer cells under irradiation, making it a potential candidate for the treatment of cancer.

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by generating reactive oxygen species upon irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole are still under investigation. However, studies have suggested that the compound may exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is its simplicity of synthesis, making it a viable candidate for large-scale production. However, one of the limitations is the lack of understanding of the compound's mechanism of action, which limits its potential applications.

Future Directions

There are several future directions for research on 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One area of research is the optimization of the compound's synthesis method to improve its yield and purity. Another area of research is the investigation of the compound's mechanism of action to better understand its potential applications in various fields. Additionally, further studies are needed to evaluate the compound's safety and efficacy for cancer therapy.

Synthesis Methods

The synthesis of 5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The reaction proceeds via a cyclization process, resulting in the formation of the desired compound. The synthesis method is relatively simple and has been optimized for large-scale production.

properties

IUPAC Name

5-(2-cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGADGRYZOEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

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